Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate
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Overview
Description
Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for the CuAAC reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(benzotriazol-1-yl)butanoate |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)7-4-8-14-10-6-3-2-5-9(10)12-13-14/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
TYWKAMLYRQTXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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